

Biological activity of 2-(3-Fluorophenylamino)thiazole derivatives

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Compound of Interest

Compound Name: 2-(3-Fluorophenylamino)thiazole

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An In-depth Technical Guide on the Biological Activity of **2-(3-Fluorophenylamino)thiazole**Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a "privileged structure" in drug design.[2] Within this class, 2-aminothiazole derivatives have garnered significant attention, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibition properties. [3][4]

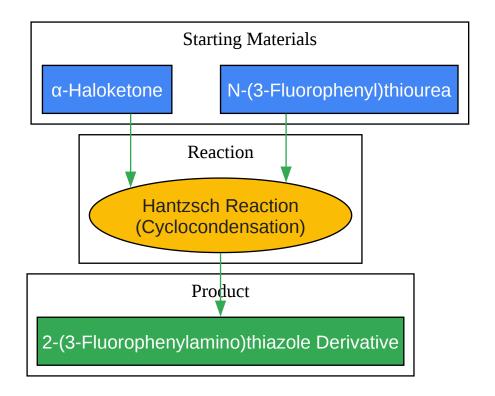
The incorporation of a phenylamino group at the 2-position of the thiazole ring often enhances biological potency. Furthermore, the strategic placement of a fluorine atom, such as in the **2-(3-Fluorophenylamino)thiazole** core, is a common tactic in modern drug discovery. Fluorine's high electronegativity and small size can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of **2-(3-Fluorophenylamino)thiazole** derivatives, serving as a resource for researchers in the field.



Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[5] This reaction typically involves the condensation of an α -haloketone with a thiourea derivative.[5][6] For the target scaffold, this would involve reacting an appropriately substituted α -haloketone with N-(3-fluorophenyl)thiourea. The reaction proceeds via a cyclocondensation mechanism to yield the desired **2-(3-**

Fluorophenylamino)thiazole derivative.



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Caption: General workflow for Hantzsch thiazole synthesis.

Biological Activities and Quantitative Data

Derivatives of the 2-aminothiazole scaffold exhibit a wide array of biological activities. The introduction of fluorinated phenylamino moieties can fine-tune this activity, leading to potent and selective agents.



Anticancer and Kinase Inhibitory Activity

A primary therapeutic application of thiazole derivatives is in oncology.[3][6][7] Many of these compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival.[4] Misregulation of kinases is a hallmark of many cancers.[4] Thiazole-based compounds have been successfully developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Src family kinases, and VEGFR-2.[7][8][9]

While specific data for **2-(3-Fluorophenylamino)thiazole** derivatives are not extensively consolidated, the broader class of N-phenyl-2-aminothiazoles, particularly those with halogen substitutions, shows significant promise. The tables below summarize representative data for related fluorinated and non-fluorinated analogues to illustrate the potential of this chemical class.

Table 1: Representative Anticancer Activity of Phenylamino-Thiazole Derivatives

Compound Class/Derivativ e	Cancer Cell Line	Activity Metric	Value (µM)	Reference
Fused Thiopyrano[2,3 -d]thiazole (Comp. 3f)	Leukemia (CCRF-CEM)	GI ₅₀	0.37	[10]
Fused Thiopyrano[2,3-d]thiazole (Comp. 3f)	Breast Cancer (MCF7)	Gl50	0.61	[10]
2-Hydrazinyl- thiazole-4-one (Comp. 4c)	Breast Cancer (MCF-7)	IC50	2.57	[7]
2-Hydrazinyl- thiazole-4-one (Comp. 4c)	Liver Cancer (HepG2)	IC50	7.26	[7]



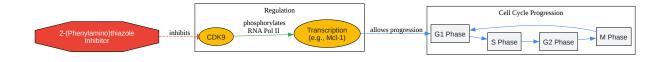
| Ethyl β-aryl-β-[thiazol-2-ylamino]acrylate (Comp. 4b) | Leukemia (HL-60) | IC₅₀ | 1.3 |[11] |

Table 2: Representative Kinase Inhibitory Activity of Thiazole Derivatives

Compound Class/Derivativ e	Target Kinase	Activity Metric	Value (μM)	Reference
2-Hydrazinyl- thiazole-4-one (Comp. 4c)	VEGFR-2	IC ₅₀	0.15	[7]
1,3-thiazole-5- carboxylic acid deriv. (Comp. 33)	CK2	IC50	0.4	[4]
2-Anilino-4- (thiazol-5- yl)pyrimidine (Comp. 12a)	CDK9/CycT1	Ki	0.001	[9]

| 2-Anilino-4-(thiazol-5-yl)pyrimidine (Comp. 12a) | CDK2/CycA | K_i | 0.002 |[9] |

The data indicates that thiazole derivatives can achieve potent, sub-micromolar inhibition of both cancer cell growth and specific kinase targets.[7][9][10][11] The mechanism of action for anticancer activity is often traced to the induction of apoptosis and cell cycle arrest, for instance at the G2/M phase.[11]



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Caption: Inhibition of CDK9-mediated transcription by thiazole derivatives.

Antimicrobial and Antifungal Activity

Thiazole derivatives are also recognized for their potent antimicrobial and antifungal properties. [1][12][13] They can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The amphiphilic nature of some derivatives allows them to penetrate bacterial cell membranes, leading to cytoplasmic leakage and cell death.[1]

Table 3: Representative Antimicrobial Activity of Thiazole Derivatives

Compound Class/Derivativ e	Organism	Activity Metric	Value (µg/mL)	Reference
Dithiazole derivative (Comp. 19b)	S. aureus	MIC	7.8	[14]
Dithiazole derivative (Comp. 19b)	B. subtilis	MIC	15.6	[14]
Dithiazole derivative (Comp. 19e)	C. albicans	MIC	15.6	[14]

| 2,5-dichloro thienyl-substituted thiazole | A. fumigatus | MIC | 6.25 - 12.5 |[1] |

Key Experimental Protocols

The biological evaluation of **2-(3-Fluorophenylamino)thiazole** derivatives relies on a set of standardized in vitro assays to quantify their activity and elucidate their mechanism of action.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.



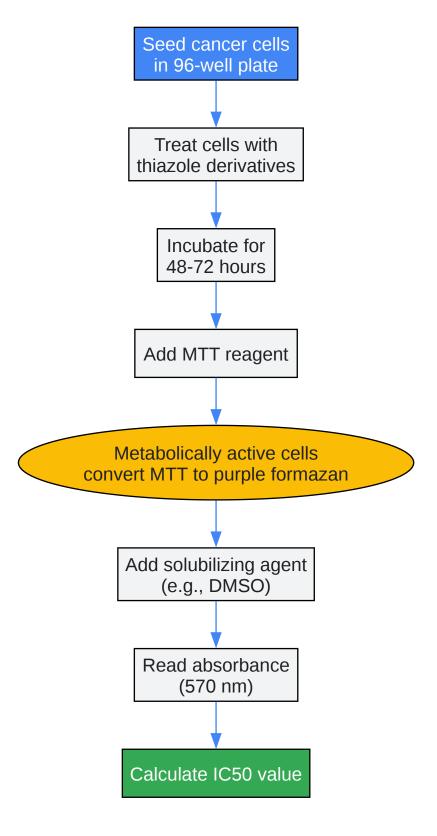




Methodology:

- Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
- Compound Treatment: The synthesized thiazole derivatives are dissolved (typically in DMSO) and diluted to a range of concentrations. The cells are then treated with these compounds and incubated for a set period (e.g., 48-72 hours).[11]
- MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the crystals.
- Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.[7]





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Caption: Experimental workflow for the MTT cytotoxicity assay.



In Vitro Kinase Inhibition Assay

These assays directly measure a compound's ability to inhibit the activity of a specific purified kinase enzyme. Luminescence-based assays are common and measure the amount of ATP remaining after a kinase reaction.

Methodology:

- Reaction Setup: A purified kinase enzyme, its specific substrate peptide, and ATP are combined in a buffer solution in a 96-well plate.
- Inhibitor Addition: The test compound (thiazole derivative) is added at various concentrations. Control wells (no inhibitor) are included.
- Kinase Reaction: The plate is incubated at room temperature to allow the kinase to phosphorylate its substrate by consuming ATP.
- Detection: A kinase detection reagent is added. This reagent contains luciferase, which
 produces light in the presence of ATP. The amount of light (luminescence) is inversely
 proportional to the kinase activity (more kinase activity = less ATP remaining = less light).
- Signal Measurement: The luminescent signal is measured using a luminometer.
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC₅₀ value is determined from the resulting doseresponse curve.

Antimicrobial Susceptibility (Broth Microdilution Assay)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

 Compound Preparation: The thiazole derivative is serially diluted in a 96-well plate containing a suitable microbial growth medium (e.g., Mueller-Hinton broth).



- Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- Growth Assessment: After incubation, the wells are visually inspected for turbidity (a sign of microbial growth).
- MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[1]

Conclusion

The **2-(3-Fluorophenylamino)thiazole** scaffold represents a highly promising core for the development of novel therapeutic agents. The existing literature on related thiazole derivatives strongly supports their potential as potent anticancer agents, frequently acting through the inhibition of key protein kinases.[4][7][8] Furthermore, their demonstrated antimicrobial and antifungal activities present additional avenues for drug discovery.[1][12] The strategic inclusion of the 3-fluoro substituent is expected to confer advantageous physicochemical and pharmacological properties. Future research should focus on synthesizing a broader library of these specific derivatives and performing extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity against various cancer cell lines, kinases, and microbial pathogens. The experimental protocols outlined in this guide provide a robust framework for such evaluations.

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